molecular formula C19H19BrO5 B14208911 Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate CAS No. 832716-18-4

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate

Cat. No.: B14208911
CAS No.: 832716-18-4
M. Wt: 407.3 g/mol
InChI Key: FYUIYTXSFLBISX-UHFFFAOYSA-N
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Description

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromonaphthalene moiety attached to a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate typically involves the alkylation of diethyl malonate with a bromonaphthalene derivative. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The reaction conditions include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Substituted naphthalene derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate is unique due to the combination of the bromonaphthalene moiety and the propanedioate ester. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or structurally different compounds .

Properties

CAS No.

832716-18-4

Molecular Formula

C19H19BrO5

Molecular Weight

407.3 g/mol

IUPAC Name

diethyl 2-[2-(4-bromonaphthalen-1-yl)acetyl]propanedioate

InChI

InChI=1S/C19H19BrO5/c1-3-24-18(22)17(19(23)25-4-2)16(21)11-12-9-10-15(20)14-8-6-5-7-13(12)14/h5-10,17H,3-4,11H2,1-2H3

InChI Key

FYUIYTXSFLBISX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)CC1=CC=C(C2=CC=CC=C12)Br)C(=O)OCC

Origin of Product

United States

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